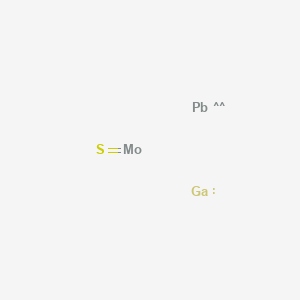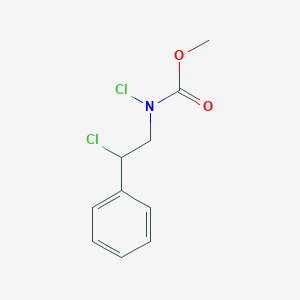![molecular formula C15H16N2O4S B14502261 N-Hydroxy-N-[(4-methylbenzene-1-sulfonyl)methyl]-N'-phenylurea CAS No. 63216-33-1](/img/structure/B14502261.png)
N-Hydroxy-N-[(4-methylbenzene-1-sulfonyl)methyl]-N'-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-N-[(4-methylbenzene-1-sulfonyl)methyl]-N’-phenylurea is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxy group, a sulfonyl group attached to a methylbenzene ring, and a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-[(4-methylbenzene-1-sulfonyl)methyl]-N’-phenylurea typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with N-hydroxyurea in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N-[(4-methylbenzene-1-sulfonyl)methyl]-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under mild conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
N-Hydroxy-N-[(4-methylbenzene-1-sulfonyl)methyl]-N’-phenylurea has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Hydroxy-N-[(4-methylbenzene-1-sulfonyl)methyl]-N’-phenylurea involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The sulfonyl group can interact with nucleophilic residues, leading to covalent modifications. These interactions can modulate biochemical pathways and exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-N-methylbenzene-1-sulfonamide
- N-Phenylurea derivatives
- Sulfonylurea compounds
Uniqueness
N-Hydroxy-N-[(4-methylbenzene-1-sulfonyl)methyl]-N’-phenylurea stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. The presence of both hydroxy and sulfonyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research domains.
Properties
CAS No. |
63216-33-1 |
|---|---|
Molecular Formula |
C15H16N2O4S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-hydroxy-1-[(4-methylphenyl)sulfonylmethyl]-3-phenylurea |
InChI |
InChI=1S/C15H16N2O4S/c1-12-7-9-14(10-8-12)22(20,21)11-17(19)15(18)16-13-5-3-2-4-6-13/h2-10,19H,11H2,1H3,(H,16,18) |
InChI Key |
PUMBYUNKUHOKGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CN(C(=O)NC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





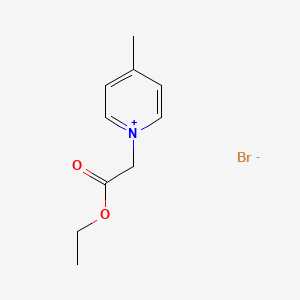

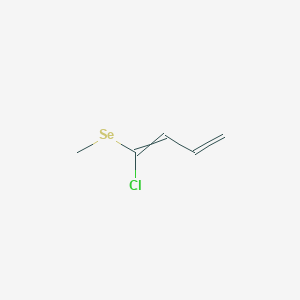
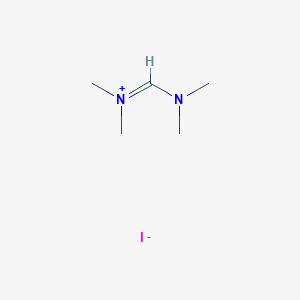
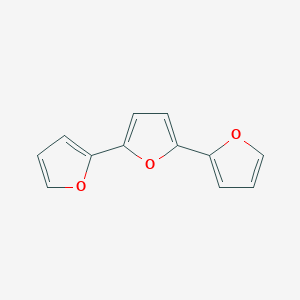
![2,2,2-Trichloro-1-[(2-methylnaphthalen-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14502204.png)

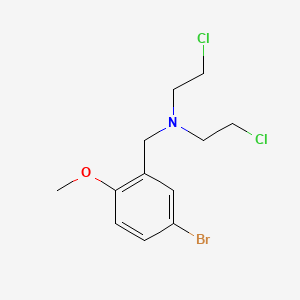
![2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B14502239.png)
